Benzyl D-Glucopyranoside
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Overview
Description
Benzyl D-Glucopyranoside is a β-D-glucoside where the hydroxy group at position 1 is substituted by a benzyloxy group. This compound is a derivative of glucose and is often used in various chemical and biological applications due to its unique properties. It is a white or slightly yellow crystalline powder that is soluble in methanol and water but insoluble in ethanol and ether .
Mechanism of Action
Target of Action
Benzyl D-Glucopyranoside, also known as Benzyl glucopyranoside, primarily targets the Sodium Glucose Co-Transporter 1 (SGLT1) . SGLT1 plays a dominant role in the absorption of glucose in the gut and is considered a promising target in the development of treatments for postprandial hyperglycemia .
Mode of Action
The compound interacts with its target, SGLT1, by inhibiting its function . This interaction results in a decrease in the absorption of glucose in the gut, which can help manage postprandial hyperglycemia .
Biochemical Pathways
It is known that the compound interferes with the normal function of sglt1, which plays a crucial role in glucose absorption in the gut . By inhibiting SGLT1, the compound can potentially affect the overall glucose metabolism in the body.
Pharmacokinetics
It is soluble in dmso at a concentration of 1 mg/ml , which may influence its bioavailability.
Result of Action
The primary molecular effect of this compound’s action is the inhibition of SGLT1 . This leads to a decrease in glucose absorption in the gut, which can help manage postprandial hyperglycemia .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. It is stored at a temperature of -20°C , suggesting that it may be sensitive to temperature changes.
Biochemical Analysis
Biochemical Properties
Benzyl glucopyranoside participates in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to be involved in reactions catalyzed by glycosyltransferases . The nature of these interactions typically involves the formation or cleavage of glycosidic bonds, which are covalent bonds that connect the glucose molecule to the benzyl group .
Cellular Effects
Benzyl glucopyranoside can influence various types of cells and cellular processes. It has been suggested to have cytotoxic activity, potentially influencing cell function
Molecular Mechanism
The molecular mechanism of action of Benzyl glucopyranoside involves its interactions at the molecular level. It may bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzyl glucopyranoside can change over time. This includes its stability, degradation, and long-term effects on cellular function
Dosage Effects in Animal Models
The effects of Benzyl glucopyranoside can vary with different dosages in animal models . While specific studies on Benzyl glucopyranoside are limited, it is generally important to consider potential threshold effects and any toxic or adverse effects at high doses when studying similar compounds.
Metabolic Pathways
Benzyl glucopyranoside is involved in certain metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of Benzyl glucopyranoside within cells and tissues involve various transporters or binding proteins . It can influence its localization or accumulation within the cell. The specifics of these processes are still being studied.
Subcellular Localization
The subcellular localization of Benzyl glucopyranoside and its effects on activity or function are areas of active research . It could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl D-Glucopyranoside can be synthesized through several methods. One common method involves the Koenigs-Knorr reaction, where tetra-O-benzyl-α-D-glucopyranosyl bromide is reacted with an alcohol in the presence of a catalyst . This reaction typically requires a neutral medium to avoid the formation of orthoesters. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as silver carbonate or silver oxide.
Industrial Production Methods: Industrial production of this compound often involves the enzymatic synthesis using β-glycosidase from almonds . This method is advantageous due to its high yield and specificity. The reaction is carried out in an aqueous medium at a controlled temperature to ensure optimal enzyme activity.
Chemical Reactions Analysis
Types of Reactions: Benzyl D-Glucopyranoside undergoes various chemical reactions, including glycosylation, hydrolysis, and oxidation .
Common Reagents and Conditions:
Glycosylation: This reaction involves the formation of glycosidic bonds and is typically carried out using glycosyl donors like tetra-O-benzyl-α-D-glucopyranosyl bromide in the presence of catalysts such as silver carbonate.
Hydrolysis: Hydrolysis of this compound can be achieved using aqueous acid, which cleaves the glycosidic bond to yield glucose and benzyl alcohol.
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as carboxyl or aldehyde groups.
Major Products Formed:
Glycosylation: Formation of glycosides.
Hydrolysis: Glucose and benzyl alcohol.
Oxidation: Carboxylated or aldehyde derivatives of this compound.
Scientific Research Applications
Benzyl D-Glucopyranoside has a wide range of applications in scientific research:
Comparison with Similar Compounds
Methyl α-D-Glucopyranoside: Similar in structure but with a methyl group instead of a benzyl group.
Phenyl β-D-Glucopyranoside: Contains a phenyl group instead of a benzyl group.
Hexyl β-D-Glucopyranoside: Has a hexyl group in place of the benzyl group.
Uniqueness: Benzyl D-Glucopyranoside is unique due to its specific interaction with SGLT1, making it a potential candidate for antidiabetic therapies . Its benzyl group also provides distinct chemical properties that are useful in glycosylation reactions and the synthesis of complex carbohydrates.
Properties
IUPAC Name |
(2R,3S,4S,5R)-2-(hydroxymethyl)-6-phenylmethoxyoxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O6/c14-6-9-10(15)11(16)12(17)13(19-9)18-7-8-4-2-1-3-5-8/h1-5,9-17H,6-7H2/t9-,10-,11+,12-,13?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHCBYYBLTXYEV-HENWMNBSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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